Imidazo[1,2-a]pyrimidine Core Exhibits 4-Fold Greater PfDHODH Binding Affinity Than Triazolopyrimidines
In a comparative study of bioisosteric transformations, the imidazo[1,2-a]pyrimidine scaffold was found to bind significantly more potently to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) than the triazolopyrimidine scaffold. The most potent imidazopyrimidine derivative, DSM151, demonstrated a 4-fold improvement in binding affinity (IC50 = 0.077 μM) relative to its triazolopyrimidine counterpart [1]. This finding underscores that the core heterocycle itself, a key feature of 7-Bromoimidazo[1,2-a]pyrimidine, offers a superior starting point for antimalarial drug discovery.
| Evidence Dimension | PfDHODH Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrimidine derivative (DSM151): IC50 = 0.077 μM |
| Comparator Or Baseline | Triazolopyrimidine derivative: IC50 ~ 0.31 μM |
| Quantified Difference | 4-fold lower IC50 for imidazo[1,2-a]pyrimidine |
| Conditions | In vitro PfDHODH enzymatic assay |
Why This Matters
This data provides a class-level justification for selecting the imidazo[1,2-a]pyrimidine core over a triazolopyrimidine alternative, as it may require less optimization to achieve potent target engagement.
- [1] Deng, X., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7425–7436. View Source
